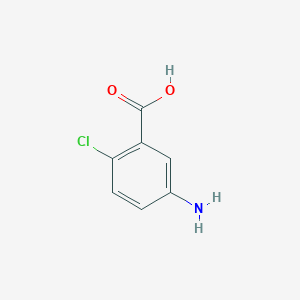
Phtalonitrile
Vue d'ensemble
Description
Phthalonitrile is a chemical compound with the molecular formula C8H4N2. It is a colorless, crystalline solid that is insoluble in water and has a pungent odor. Phthalonitrile is a versatile intermediate used in the manufacture of various organic products, including dyes, pharmaceuticals, and pesticides. It is also used in the synthesis of various organic compounds, such as esters, amides, and amino acids.
Applications De Recherche Scientifique
Applications électroniques
Les résines de phtalonitrile ont montré des applications potentielles dans le domaine de l'électronique en raison de leurs propriétés uniques telles que la faible perte diélectrique, un réseau densément réticulé et une structure polyaromatique abondante . Elles présentent également une grande stabilité thermique et des propriétés mécaniques .
Diélectriques
Les résines de this compound peuvent être utilisées dans les applications électroniques comme diélectriques . Les diélectriques sont des matériaux qui ne conduisent pas l'électricité et sont utilisés dans divers appareils électroniques.
Matériaux de protection contre les rayons
Les résines de this compound peuvent être utilisées comme matériaux de protection contre les rayons . Ces matériaux sont utilisés pour se protéger des rayonnements nocifs.
Matériaux transparents aux ondes électromagnétiques
Les résines de this compound peuvent être utilisées comme matériaux transparents aux ondes électromagnétiques . Ces matériaux permettent aux ondes électromagnétiques de les traverser sans atténuation significative.
Matériaux de blindage contre les interférences électromagnétiques (EMI)
Les résines de this compound peuvent être utilisées comme matériaux de blindage EMI . Ces matériaux sont utilisés pour bloquer ou réduire la quantité d'interférences électromagnétiques dans les appareils électroniques.
Supercondensateurs
Les résines de this compound peuvent être utilisées dans la fabrication de supercondensateurs . Les supercondensateurs sont des dispositifs de stockage d'énergie qui ont une densité de puissance plus élevée que les batteries.
Matériaux magnétorésistifs (MR)
Les résines de this compound peuvent être utilisées comme matériaux MR . Ces matériaux modifient leur résistance en réponse à un champ magnétique.
Matériaux résistants à la chaleur
Les résines de this compound modifiées par des précurseurs Si–B–C–N présentent une excellente résistance à la chaleur . Elles peuvent servir dans des environnements à haute température (de 500 à 900 °C)
Mécanisme D'action
Target of Action
Phthalonitrile primarily targets aromatic amines . Aromatic amines play a vital role in the curing reaction of phthalonitrile resins . They are involved in the initial nucleophilic addition with nitrile groups on phthalonitrile to generate an amidine intermediate .
Mode of Action
The mode of action of phthalonitrile involves a series of reactions. The rate-determining step is the initial nucleophilic addition of amines with nitrile groups on phthalonitrile to generate an amidine intermediate . The amines play a vital role in the H-transfer promoter throughout the curing reaction . The amidine and isoindoline are the critical intermediates, which can readily react with phthalonitrile through 6-membered transition states .
Biochemical Pathways
The biochemical pathway of phthalonitrile involves the intramolecular cyclization of amidine intermediates, which is a vital step in forming isoindoline intermediates . This process can be significantly promoted by amines . The proposed curing reaction pathways are kinetically more favorable than the previously reported ones, which can account for the formation of triazine, polyisoindoline, and phthalocyanine .
Pharmacokinetics
It’s worth noting that phthalonitrile resins have unique properties such as low dielectric loss, a densely cross-linked network, and an abundant polyaromatic structure, high thermal stability, and mechanical properties .
Result of Action
The result of the action of phthalonitrile is the formation of high-performance resins. These resins have potential applications in the electronics field due to their unique properties . They serve as conductive materials after high-temperature annealing . The resins are used in electronic applications including dielectrics, ray shielding materials, electromagnetic wave-transparent materials, electromagnetic interference (EMI) shielding materials, supercapacitors, and magnetoresistance (MR) materials .
Action Environment
The superior high-temperature resistance of phthalonitrile resins shows great application potential in extreme environments . The high rigidity and strong intermolecular force lead to a high melting point and harsh processing conditions . To improve the processability of phthalonitrile resins, Si–O–Si chain segments with long bond lengths and large bond angles were introduced .
Safety and Hazards
Orientations Futures
Phthalonitrile resin has shown potential applications in the electronics field recently due to its unique properties . The boron element was incorporated into phthalonitrile resins to improve the processibility and thermal stability . This knowledge will have great impacts on the field and facilitate researchers to seek new functions and applications of phthalonitrile resins for electronic devices in the future .
Analyse Biochimique
Biochemical Properties
Phthalonitrile interacts with various biomolecules in biochemical reactions. For instance, it has been found to react with aromatic amines in the curing mechanism of phthalonitrile resins . The rate-determining step in this process is the initial nucleophilic addition of amines with nitrile groups on phthalonitrile to generate an amidine intermediate .
Cellular Effects
Some phthalocyanines, which can be synthesized from phthalonitrile, have shown strong anticancer and antioxidant action against all cell lines .
Molecular Mechanism
The molecular mechanism of phthalonitrile involves the formation of amidine and isoindoline intermediates, which can readily react with phthalonitrile through 6-membered transition states . The intramolecular cyclization of amidine intermediates is a vital step in forming isoindoline intermediates .
Temporal Effects in Laboratory Settings
Phthalonitrile resins, which are synthesized from phthalonitrile, have been found to possess outstanding thermal stability and mechanical properties . This suggests that phthalonitrile may have long-term stability and effects on cellular function in laboratory settings.
Metabolic Pathways
The curing mechanism of phthalonitrile resins involves a series of reactions that could be considered a metabolic pathway .
Propriétés
IUPAC Name |
benzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZYPMVTSDWCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | PHTHALODINITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27599-82-2 | |
| Record name | 1,2-Benzenedicarbonitrile, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27599-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8029604 | |
| Record name | 1,2-Benzenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige solid; [Hawley] Off-white or beige powder; [MSDSonline], YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
| Record name | 1,2-Benzenedicarbonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2737 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PHTHALODINITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
304.5 °C | |
| Record name | PHTHALODINITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
162 °C | |
| Record name | 1,2-Benzenedicarbonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2737 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PHTHALODINITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in alcohol and ether, Soluble in acetone and benzene., In water, 395 mg/l @ 25 °C., Solubility in water, g/100ml at 25 °C: 0.06 | |
| Record name | 1,2-BENZENEDICARBONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHTHALODINITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.238 g/cu cm, 1.24 g/cm³ | |
| Record name | 1,2-BENZENEDICARBONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHTHALODINITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00569 [mmHg], 0.05 millibar @ 20 °C (3.75X10-2 mm Hg), Vapor pressure, Pa at 20 °C: 4 | |
| Record name | 1,2-Benzenedicarbonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2737 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-BENZENEDICARBONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHTHALODINITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
... systemic cyanide poisoning is suspected. | |
| Record name | 1,2-BENZENEDICARBONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM WATER OR PETROLEUM ETHER, Buff-colored crystals, Faint grayish yellow | |
CAS RN |
91-15-6 | |
| Record name | Phthalonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-PHTHALODINITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978627YAJU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-BENZENEDICARBONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHTHALODINITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
138 °C, 141 °C | |
| Record name | 1,2-BENZENEDICARBONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHTHALODINITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of phthalonitrile?
A1: Phthalonitrile, also known as 1,2-dicyanobenzene, is an aromatic compound with two cyano (CN) groups attached to adjacent carbon atoms on a benzene ring.
Q2: What is the molecular formula and weight of phthalonitrile?
A2: The molecular formula of phthalonitrile is C8H4N2. Its molecular weight is 128.13 g/mol.
Q3: What are some spectroscopic methods used to characterize phthalonitrile?
A3: Common spectroscopic techniques used to characterize phthalonitrile include infrared (IR) [], Raman [], and nuclear magnetic resonance (NMR) spectroscopy [, , ]. These techniques help identify functional groups and analyze the structure of the compound.
Q4: How does the structure of phthalonitrile relate to its reactivity?
A4: The presence of two electron-withdrawing cyano groups on the benzene ring makes phthalonitrile susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of various substituents, leading to a diverse range of phthalonitrile derivatives [, , , ].
Q5: What is the primary application of phthalonitrile?
A5: Phthalonitrile serves as a key precursor in the synthesis of phthalocyanines [, , ], macrocyclic compounds with diverse applications in areas like dyes, sensors, and photodynamic therapy.
Q6: How are phthalocyanines synthesized from phthalonitrile?
A6: Phthalocyanines are typically synthesized via cyclotetramerization of phthalonitrile derivatives. This reaction often involves heating the phthalonitrile in the presence of a metal salt (e.g., zinc acetate) and a base (e.g., lithium octoxide) [, , , ].
Q7: How does the substitution pattern on phthalonitrile affect phthalocyanine formation?
A7: The position and nature of substituents on the phthalonitrile ring significantly influence the regioselectivity of phthalocyanine formation. For instance, bulky substituents in specific positions can lead to the formation of monoisomeric phthalocyanines [], which are advantageous for specific applications.
Q8: How does the "gem-dimethyl effect" relate to phthalocyanine synthesis?
A8: Research has shown that bisphthalonitriles connected by certain alkyl chains, such as those exhibiting the "gem-dimethyl effect", are more likely to undergo successful macrocyclization to form mononuclear phthalocyanines [].
Q9: What are phthalonitrile resins and what are their key properties?
A9: Phthalonitrile resins are high-performance polymers formed by the polymerization of phthalonitrile monomers. They exhibit exceptional thermal stability [, , , ], mechanical strength [, , , , ], and chemical resistance, making them suitable for demanding applications.
Q10: What challenges are associated with the processing of phthalonitrile resins?
A10: Phthalonitrile resins typically possess high melting points and narrow processing windows, which can pose challenges for their processing and fabrication [, , ].
Q11: How can the processability of phthalonitrile resins be improved?
A11: Several strategies have been explored to improve the processability of phthalonitrile resins, including:
- Introducing flexible linkages: Incorporating flexible siloxane [] or polybenzoxazine segments [, ] into the phthalonitrile structure can enhance flexibility and processability.
- Using curing additives: Adding specific curing agents or additives can lower the curing temperature and broaden the processing window [, , ].
- Blending with other resins: Blending phthalonitrile resins with other polymers, such as epoxy resins [] or novolac resins [], can modify their properties and improve processability.
Q12: What are some notable applications of phthalonitrile-based materials?
A12: Due to their exceptional properties, phthalonitrile-based materials find applications in various fields:
- High-temperature composites: Phthalonitrile resins are used as matrix materials for high-performance composites reinforced with carbon fiber [, ] or glass fiber []. These composites are utilized in aerospace, marine, and other demanding environments.
- Adhesives: Phthalonitrile resins exhibit excellent adhesion to various substrates and can be used as high-temperature adhesives [].
- Electronic materials: Phthalonitrile-based materials with low dielectric constants are suitable for microelectronic packaging and other electronic applications [].
Q13: How is computational chemistry employed in phthalonitrile research?
A13: Computational chemistry plays a crucial role in understanding the properties and behavior of phthalonitrile derivatives. Density functional theory (DFT) calculations, for example, are used to investigate electronic structures, spectral properties, and reaction mechanisms [, , ].
Q14: How does the structure-activity relationship (SAR) guide phthalonitrile research?
A14: SAR studies explore the relationship between the chemical structure of phthalonitrile derivatives and their activity, potency, or selectivity in various applications. By systematically modifying the structure and evaluating the resulting changes in properties, researchers can design and optimize phthalonitrile-based materials for specific applications [, , , ].
Q15: How does the post-curing temperature affect the long-term thermal oxidative stability of phthalonitrile thermosets?
A15: Studies have shown that higher post-curing temperatures can negatively impact the long-term thermal oxidative stability of phthalonitrile-based materials []. This highlights the importance of optimizing curing conditions to balance mechanical properties with long-term performance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)











![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)